BenchChemオンラインストアへようこそ!

Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate

Lipophilicity ADME profiling Pyridazine scaffold optimization

Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate (CAS 338752-95-7) is a fully substituted pyridazine derivative bearing a 4-chlorophenylsulfanyl group at position 3, a phenyl ring at position 6, and an ethyl ester at position 4. With a molecular formula of C₁₉H₁₅ClN₂O₂S and a molecular weight of 370.85 g/mol, the compound belongs to the phenylpyridazine class that has been extensively patented for interleukin-1β (IL-1β) biosynthesis inhibition and anti-inflammatory applications.

Molecular Formula C19H15ClN2O2S
Molecular Weight 370.85
CAS No. 338752-95-7
Cat. No. B2529212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate
CAS338752-95-7
Molecular FormulaC19H15ClN2O2S
Molecular Weight370.85
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NN=C1SC2=CC=C(C=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C19H15ClN2O2S/c1-2-24-19(23)16-12-17(13-6-4-3-5-7-13)21-22-18(16)25-15-10-8-14(20)9-11-15/h3-12H,2H2,1H3
InChIKeyBQJLFOAWNQQXNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate (CAS 338752-95-7) – Core Identity and Compound Class Characterization


Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate (CAS 338752-95-7) is a fully substituted pyridazine derivative bearing a 4-chlorophenylsulfanyl group at position 3, a phenyl ring at position 6, and an ethyl ester at position 4 . With a molecular formula of C₁₉H₁₅ClN₂O₂S and a molecular weight of 370.85 g/mol, the compound belongs to the phenylpyridazine class that has been extensively patented for interleukin-1β (IL-1β) biosynthesis inhibition and anti-inflammatory applications [1]. Its predicted LogP of 6.36 indicates substantial lipophilicity, while the thioether bridge at the 3-position offers a distinct electronic environment compared to amino- or chloro-substituted pyridazine analogs .

Why Generic Pyridazine Analogs Cannot Substitute for Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate in Structure-Activity Programs


In the pyridazine-4-carboxylate chemical space, even minor substituent variations at the 3-position produce marked changes in both physicochemical properties and biological target engagement profiles [1]. The 4-chlorophenylsulfanyl group in this compound introduces a divalent sulfur bridge that alters the electron density of the pyridazine core and provides a distinct torsional profile compared to the directly attached 4-chlorophenyl group in analogs such as ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate (CAS 220287-28-5) . Replacement of the ethyl ester with a carbonitrile group (as in CAS 338417-85-9) substantially reduces hydrogen-bond acceptor capacity and modifies the electrostatic surface, which can redirect binding specificity across kinase and inflammasome targets . These structural distinctions mean that procurement decisions cannot rely on class-level assumptions; the specific substitution pattern of this compound dictates its utility in medicinal chemistry campaigns targeting IL-1β pathways and related inflammatory signaling nodes.

Quantitative Differentiation Evidence for Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate Versus Closest Analogs


Predicted LogP Differentiates This Compound from the 4-Carbonitrile Analog by 1.91 Log Units

The predicted partition coefficient (LogP) of ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate is 6.36, compared to a substantially lower LogP of approximately 4.45 for the 4-carbonitrile analog 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile (CAS 338417-85-9), where the ethyl carboxylate is replaced by a cyano group . This 1.91 LogP unit difference corresponds to an approximately 81-fold difference in octanol-water partition coefficient, which has major implications for membrane permeability predictions and blood-brain barrier penetration estimates in CNS-targeted programs .

Lipophilicity ADME profiling Pyridazine scaffold optimization

Ethyl Ester Hydrolytic Lability Enables Prodrug Strategy Unavailable to the Carbonitrile Analog

The ethyl ester moiety at position 4 of this compound is hydrolytically labile, enabling conversion to the corresponding carboxylic acid under physiological or experimental conditions—a prodrug or pro-functional handle that is absent in the 4-carbonitrile analog (CAS 338417-85-9) . The nitrile group is a well-established carboxylic acid bioisostere but is metabolically stable, precluding controlled release of the acid form. The predicted pKa of -1.15 for the target compound's conjugate acid indicates the pyridazine nitrogen is weakly basic, consistent with the electron-withdrawing effect of the ester group, whereas the carbonitrile analog introduces a stronger electron-withdrawing effect that further modulates core reactivity .

Prodrug design Carboxylic acid bioisostere Metabolic activation

Sulfanyl Bridge at Position 3 Provides a Distinct Conformational Profile Relative to Chloro-Substituted Pyridazine Analogs

The 4-chlorophenylsulfanyl group at position 3 introduces a rotatable C–S–C bridge with a bond angle of approximately 100–105° and longer C–S bond lengths (~1.76–1.82 Å) compared to the C–Cl bond (~1.73–1.74 Å) present in the chloro-substituted analog ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate (CAS 220287-28-5) . This structural divergence leads to a different spatial orientation of the 4-chlorophenyl group relative to the pyridazine core, which can alter binding pocket complementarity in protein targets such as the NLRP3 inflammasome or interleukin-1β converting enzyme (ICE) that have been pursued with pyridazine-based inhibitors [1].

Conformational analysis Sulfur substitution Structure-activity relationship

Reported Commercial Purity of ≥98% (NLT) Meets Lead Optimization and SAR Profiling Standards

MolCore supplies this compound with a certified purity of NLT 98% (No Less Than 98%), compliant with ISO certification standards for global pharmaceutical R&D and quality control . This purity level meets or exceeds the typical ≥95% threshold recommended for structure-activity relationship (SAR) profiling and in vitro pharmacology assays, reducing the risk of confounding biological results from impurities that may be present in lower-purity batches of less-characterized pyridazine analogs available from non-specialist vendors .

Compound purity Quality control SAR profiling

Thioether Oxidation Potential Offers a Derivatization Handle Absent in Methylene-Bridged or Amino Analogs

The thioether (–S–) linkage connecting the 4-chlorophenyl group to the pyridazine core is susceptible to controlled oxidation to the corresponding sulfoxide (–SO–) or sulfone (–SO₂–) . This chemical handle enables systematic modulation of hydrogen-bond acceptor capacity and polarity at the 3-position, a feature that is absent in analogs where the 4-chlorophenyl group is directly attached (e.g., ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate, CAS 220287-28-5) or linked via a metabolically inert methylene bridge . Oxidation to the sulfone introduces two strong hydrogen-bond acceptor oxygens and increases topological polar surface area, which can be exploited to fine-tune solubility and target engagement without altering the core pyridazine scaffold.

Sulfoxide/sulfone chemistry Metabolic switching Chemical probe design

Recommended Application Scenarios for Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate Based on Evidence-Derived Differentiation


IL-1β Pathway Inhibitor Screening and Lead Identification in Inflammatory Disease Programs

Given that structurally related phenylpyridazine compounds have been patented as inhibitors of IL-1β biosynthesis with demonstrated utility in immune system, inflammatory, and ischemic disease models [1], this compound is well-suited as a screening candidate or starting scaffold in NLRP3 inflammasome and IL-1β pathway drug discovery campaigns. Its high predicted LogP (6.36) may favor cellular penetration in THP-1 and BMDM assays, while the ethyl ester provides a handle for subsequent carboxylic acid conversion and SAR expansion .

Conformational Probe Development for Kinase and Inflammasome ATP-Binding Pockets

The sulfur bridge at the 3-position introduces a unique torsional degree of freedom compared to directly halogenated pyridazine analogs [1]. This makes the compound a valuable conformational probe for targets where the spatial orientation of the 4-chlorophenyl group influences ATP-binding pocket occupancy, such as in death-associated protein kinase 1 (DAPK1) or NLRP3, where pyridazine-based inhibitors have shown nanomolar activity . The thioether-to-sulfone oxidation pathway further enables systematic conformational and electronic tuning without scaffold hopping .

Prodrug Feasibility Studies Requiring Ester-to-Acid Metabolic Activation

The ethyl ester moiety renders this compound a candidate for prodrug strategies where the active species is the corresponding 4-carboxylic acid derivative [1]. Unlike the metabolically stable 4-carbonitrile analog (CAS 338417-85-9), this compound can undergo esterase-mediated hydrolysis to release the free acid, enabling temporally controlled target engagement in cell-based assays . This is particularly relevant for programs that require intracellular accumulation followed by activation, as demonstrated for other pyridazine-4-carboxylate prodrugs [1].

High-Purity Reference Standard for Pyridazine Library QC and Assay Validation

With a certified purity of NLT 98% under ISO-compliant quality systems [1], this compound can serve as a quantitative reference standard for HPLC-MS calibration, bioassay normalization, and compound library quality control in medium-to-high-throughput screening environments. The defined impurity profile and batch-to-batch consistency reduce experimental variability when benchmarking newly synthesized pyridazine analogs [1].

Quote Request

Request a Quote for Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.